6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol
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Overview
Description
6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as cobalt oxide and titanium dioxide can be employed to facilitate specific reaction steps .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to hydrazones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrazones.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an antagonist at the glycine site of the NMDA receptor, counteracting muscle rigidity . The compound’s structure allows it to bind to specific active sites, inhibiting the function of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolinone: Known for its antimicrobial properties.
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione: An inhibitor of RNA-dependent RNA polymerase.
Skimmianine: A naturally occurring compound with anticancer activity.
Uniqueness
6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol stands out due to its unique combination of a quinoline core, an oxadiazole ring, and a methylphenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H15N3O2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C19H15N3O2/c1-11-3-6-13(7-4-11)19-21-17(22-24-19)15-10-14-9-12(2)5-8-16(14)20-18(15)23/h3-10H,1-2H3,(H,20,23) |
InChI Key |
AOUHQOWTRHZMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=CC(=C4)C)NC3=O |
Origin of Product |
United States |
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